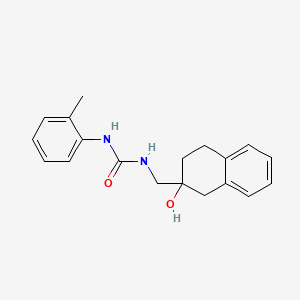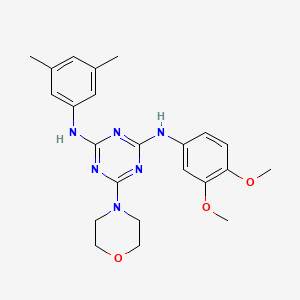
Lithium (3-chloropyridin-2-YL)triisopropoxyborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Lithium (3-chloropyridin-2-YL)triisopropoxyborate” is a chemical compound with the molecular formula C14H24BClLiNO3 . It has a molecular weight of 307.55 . The compound is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “Lithium (3-chloropyridin-2-YL)triisopropoxyborate” is 1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Lithium (3-chloropyridin-2-YL)triisopropoxyborate” is a powder . The compound is stored at 4 degrees Celsius .Applications De Recherche Scientifique
- Organic Synthesis and Catalysis Lithium (3-chloropyridin-2-yl)triisopropoxyborate serves as a versatile catalyst in organic synthesis. Its boron center facilitates reactions such as Suzuki-Miyaura cross-coupling, C-H activation, and asymmetric transformations. Researchers exploit its reactivity to create complex molecules efficiently.
- Electrochemistry and Battery Technology As an electrolyte additive, this compound enhances the performance of lithium-ion batteries. Its unique structure contributes to improved cycling stability, higher capacity, and better safety. Scientists investigate its role in stabilizing electrode-electrolyte interfaces and preventing dendrite formation.
- Researchers explore the self-assembly properties of lithium (3-chloropyridin-2-yl)triisopropoxyborate. It forms coordination complexes with other molecules, leading to novel materials with potential applications in sensors, drug delivery, and molecular recognition .
- Photovoltaics and Solar Cells The compound’s electron-rich boron center can participate in charge transfer processes. Investigations focus on its use as a sensitizer or electron transport material in dye-sensitized solar cells (DSSCs) and perovskite solar cells. Its stability and electronic properties are critical factors in these applications.
- Polymer Chemistry Lithium (3-chloropyridin-2-yl)triisopropoxyborate finds utility in polymerization reactions. It acts as a Lewis acid catalyst for ring-opening polymerizations, including cyclic esters and lactones. Its compatibility with various monomers allows for tailored polymer design.
- Medicinal Chemistry and Drug Development Although still in its early stages, investigations explore the compound’s potential as a pharmacologically active agent. Researchers study its interactions with biological targets, aiming to develop new drugs or therapeutic agents. Its boron-containing scaffold offers a unique avenue for drug discovery.
Supramolecular Chemistry
These applications highlight the diverse roles of lithium (3-chloropyridin-2-yl)triisopropoxyborate in scientific research. Keep in mind that ongoing studies may uncover additional uses, making this compound an exciting area of exploration . If you need further details or have any other questions, feel free to ask!
Safety and Hazards
Propriétés
IUPAC Name |
lithium;(3-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZMIMOMJVHROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=C(C=CC=N1)Cl)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BClLiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium (3-chloropyridin-2-YL)triisopropoxyborate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2775129.png)
![5-Chloro-2-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2775130.png)
![4-[(4-Boc-amino-1-methyl-1h-imidazole-2-carbonyl)amino]-1-methyl-1h-imidazole-2-carboxylic acid](/img/structure/B2775131.png)

![N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine](/img/structure/B2775135.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2775136.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2775139.png)
![[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid](/img/structure/B2775140.png)
![4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2775142.png)

